Lenalidomide-CO-PEG4-C2-Cl

Cereblon binding affinity CRBN ligand comparison PROTAC E3 ligase recruitment

PROTAC synthesis often faces copper contamination or NHS-ester hydrolysis. This lenalidomide-based linker solves these via a stable chloroethyl handle (pH 4-9) and PEG4 spacer. - Chloroethyl handle eliminates copper catalyst carryover, enabling direct-to-biology (D2B) screening. - PEG4 linker length targets ~15-20 Å ternary complex geometry, the empirical standard for initial PROTAC campaigns. - Stable overnight at room temperature, unlike NHS esters (t1/2 ~1 h at pH 8.0). - Lenalidomide pharmacophore offers intermediate CRBN affinity (Ki=177.8 nM) with slower IKZF1/IKZF3 degradation than pomalidomide-based linkers.

Molecular Formula C24H32ClN3O8
Molecular Weight 526.0 g/mol
Cat. No. B14770146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-CO-PEG4-C2-Cl
Molecular FormulaC24H32ClN3O8
Molecular Weight526.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl
InChIInChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31)
InChIKeyKXPQRLJLWLFYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-CO-PEG4-C2-Cl: CRBN-Recruiting PROTAC Building Block with a PEG4-Chloroethyl Handle for Targeted Protein Degradation


Lenalidomide-CO-PEG4-C2-Cl (CAS 2940938-08-7, MW 526.0 g/mol, C24H32ClN3O8) is a heterobifunctional E3 ligase ligand–linker conjugate designed as a building block for proteolysis-targeting chimeras (PROTACs) . It incorporates the cereblon (CRBN)-recruiting lenalidomide pharmacophore linked via a carbonyl at the 4-amino position of the isoindolinone ring to a tetraethylene glycol (PEG4) spacer terminated by a 2-chloroethyl reactive handle . Lenalidomide itself binds human CRBN–DDB1 with a competitive Ki of 177.8 nM, placing its affinity intermediate between thalidomide (Ki = 249.2 nM) and pomalidomide (Ki = 156.6 nM) . The compound belongs to the class of functionalized IMiD-based degrader precursors used ubiquitously in targeted protein degradation research.

Why Lenalidomide-CO-PEG4-C2-Cl Cannot Be Replaced by Other CRBN Ligand–Linker Conjugates Without Quantitative Validation


Substituting Lenalidomide-CO-PEG4-C2-Cl with a pomalidomide-, thalidomide-, or alternative linker-length analog introduces three interacting variables that predictably alter PROTAC performance: (i) CRBN binding affinity differs by up to ~1.6-fold across the three IMiD parents (Ki range 156.6–249.2 nM in the same competitive FP assay) ; (ii) neosubstrate degradation rates for IKZF1/IKZF3 diverge substantially between lenalidomide and pomalidomide, with pomalidomide producing a faster degradation rate that correlates with stronger growth inhibition in multiple myeloma cells ; (iii) even single-unit changes in PEG linker length can shift DC50 values by several-fold in cellular degradation assays because linker length governs ternary complex geometry and ubiquitination efficiency . Each variable independently confounds head-to-head comparisons unless explicitly controlled, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Lenalidomide-CO-PEG4-C2-Cl vs. Closest Analogs


CRBN Binding Affinity of the Lenalidomide Warhead Occupies an Intermediate Affinity Niche Distinct from Pomalidomide and Thalidomide

In a direct competitive fluorescence polarization assay using human DDB1–CRBN (50 nM) and Cy5-thalidomide probe (20 nM), the lenalidomide parent compound exhibits a Ki of 177.8 nM, which is 1.14-fold weaker than pomalidomide (Ki = 156.6 nM) and 1.40-fold stronger than thalidomide (Ki = 249.2 nM) . In the more sensitive BODIPY FL Thalidomide TR-FRET assay, the corresponding IC50 values are 8.9 nM (lenalidomide), 6.4 nM (pomalidomide), and 22.4 nM (thalidomide) . This intermediate affinity profile means that PROTACs built on Lenalidomide-CO-PEG4-C2-Cl may exhibit distinct ternary complex cooperativity and degradation kinetics compared to those built on pomalidomide-based conjugates, a differential effect that has been observed experimentally in BET PROTAC campaigns where both lenalidomide and pomalidomide were evaluated as E3 ligands on the same target scaffold .

Cereblon binding affinity CRBN ligand comparison PROTAC E3 ligase recruitment

PEG4 Linker Provides a Defined 15–20 Å End-to-End Distance Optimized for Ternary Complex Geometry

The PEG4 (tetraethylene glycol) linker in Lenalidomide-CO-PEG4-C2-Cl confers an end-to-end distance of approximately 15–20 Å , positioning it at the empirical 'sweet spot' for PROTAC linker length. In systematic linker-length optimization studies, variations of even a single ethylene glycol unit can shift cellular degradation DC50 values by several-fold; for example, in the p38α/β PROTAC series, changing linker composition and length dramatically altered degradation efficiency, with only specific PEG lengths producing nanomolar degradation activity . The PEG4 chain offers a favorable balance: it is long enough to span typical E3 ligase-to-target distances (>3 nm in the ternary complex) while remaining short enough to avoid the excessive conformational entropy of longer linkers (PEG6, PEG8) that can reduce effective local concentration and promote intramolecular collapse . Compared with the shorter PEG2 and PEG3 analogs (which provide ~10–15 Å reach) of lenalidomide-based conjugates, PEG4 extends the accessible spatial range for productive ternary complex formation .

PROTAC linker length PEG4 spacer ternary complex formation

Terminal Chloroethyl Handle Enables Direct SN2 Conjugation with Amine/Thiol Nucleophiles, Avoiding Copper-Catalyzed Click Chemistry Limitations

The terminal 2-chloroethyl group (-CH2CH2Cl) on Lenalidomide-CO-PEG4-C2-Cl serves as an electrophilic handle for direct nucleophilic substitution (SN2) with primary amines or thiols on target protein ligands . This contrasts with the azide-terminated analog Lenalidomide-CO-PEG4-C2-azide, which requires copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with an alkyne-modified warhead . The chloro handle eliminates the need for copper catalyst, which can be cytotoxic and complicate cellular assays, and avoids the potential for triazole byproducts that may introduce unintended protein interactions . Furthermore, in contrast to NHS ester-terminated linkers that undergo rapid hydrolysis at physiological pH (t1/2 < 1 hour at pH 8.0, 25 °C) , the chloroethyl ether linkage is hydrolytically stable across a pH range of approximately 4–9, enabling longer bench handling times and aqueous reaction conditions without significant competing hydrolysis .

PROTAC conjugation chemistry chloroethyl reactive handle click chemistry alternative

Lenalidomide-Based PROTACs Exhibit Attenuated Neosubstrate (IKZF1/IKZF3) Degradation Kinetics Relative to Pomalidomide-Based PROTACs

A kinetic analysis of CRL4CRBN substrate degradation in multiple myeloma cells demonstrated that pomalidomide induces a significantly faster rate of IKZF1 (Ikaros) and IKZF3 (Aiolos) degradation compared with lenalidomide, with the half-maximal degradation rate—rather than the final degradation extent—correlating with differential anti-proliferative activity . In quantitative terms, pomalidomide has demonstrated up to ~10-fold greater potency than lenalidomide in inducing Ikaros and Aiolos degradation in preclinical models . This kinetic divergence is directly relevant when selecting an E3 ligand–linker building block: PROTACs constructed on a lenalidomide scaffold may retain the attenuated neosubstrate degradation profile characteristic of lenalidomide itself, an effect explicitly demonstrated in 6-position-modified lenalidomide PROTACs that maintained selective BET protein degradation with the same neosubstrate selectivity as the parent lenalidomide derivative .

Neosubstrate selectivity IKZF1 degradation IMiD hematotoxicity

Chemoselective Alkylation Platform Enables Direct PROTAC Library Synthesis from Lenalidomide-Based Chloroalkyl Intermediates

An organic base-promoted (DIPEA) chemoselective alkylation of the lenalidomide 4-amino group with various alkyl halides—including chloro-substituted linkers—was developed to generate a lenalidomide-based PROTAC library under mild conditions . This method demonstrated that DIPEA acts as an efficient base to trigger arylamine alkylation selectively over competing glutarimide reactivity, producing intermediates analogous to Lenalidomide-CO-PEG4-C2-Cl. When applied to BET PROTAC synthesis, the resulting lenalidomide-based degraders not only degraded BET proteins (BRD4) but also effectively inhibited cancer cell proliferation, validating the functional competence of chloroalkyl-derived lenalidomide conjugates . A subsequent study expanded this to an IMiD-based azide library kit, establishing the versatility of lenalidomide 4-position functionalization for parallel PROTAC synthesis, where chloro, azide, and other halide intermediates can be interconverted to enable different conjugation strategies .

PROTAC library synthesis chemoselective alkylation lenalidomide derivatization

Recommended Application Scenarios for Lenalidomide-CO-PEG4-C2-Cl in Targeted Protein Degradation Research


Parallel PROTAC Library Synthesis via Direct SN2 Conjugation Without Metal Catalysis

The terminal chloroethyl handle enables direct conjugation to amine- or thiol-functionalized target protein ligands via nucleophilic substitution, supporting high-throughput PROTAC library construction where copper catalyst contamination must be avoided. This is particularly advantageous for direct-to-biology (D2B) workflows where crude reaction mixtures are screened directly in cellular degradation assays, as the chloro handle eliminates copper carryover that can confound cell viability readouts. The chemoselective alkylation platform validated by Qiu et al. (2019) provides a precedent for generating functional lenalidomide-based PROTACs from chloroalkyl intermediates with DIPEA as the activating base.

PROTAC Campaigns Requiring Attenuated IKZF1/IKZF3 Neosubstrate Degradation

For targets where minimizing the degradation of the IMiD-associated neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos) is desirable—for instance, in non-hematological indications where hematopoietic toxicity is a concern—selecting a lenalidomide-based E3 ligand–linker conjugate over a pomalidomide-based one may reduce the rate of neosubstrate degradation. Bjorklund et al. (2015) demonstrated that lenalidomide induces a slower half-maximal degradation rate of IKZF1/IKZF3 compared with pomalidomide, and Yamanaka et al. (2023) showed that lenalidomide-based PROTACs retain this differential neosubstrate selectivity profile.

PROTAC Design for Targets Requiring Intermediate E3 Ligase–Target Spatial Separation (15–20 Å)

When the crystallographic or predicted distance between the target protein binding pocket and the CRBN E3 ligase surface requires a linker spanning approximately 15–20 Å, Lenalidomide-CO-PEG4-C2-Cl provides the appropriate PEG4 spacer length. This sits at the empirical starting point for most PROTAC campaigns, where PEG4 is the standard against which longer (PEG6, PEG8) or shorter (PEG2, PEG3) linkers are compared during linker-length optimization. Systematic studies have demonstrated that linker-length changes of even one PEG unit can alter DC50 values by >3-fold , underscoring the importance of matching the PEG4 length to the anticipated ternary complex geometry.

Building Block for Hydrolytically Robust Aqueous Conjugation Protocols

Unlike NHS ester-terminated linkers that undergo rapid hydrolysis at physiological pH (t1/2 ~1 hour at pH 8.0) , the chloroethyl ether in Lenalidomide-CO-PEG4-C2-Cl remains stable across a broad aqueous pH range (approximately 4–9). This enables extended bench handling during conjugation, sequential addition of reagents in multi-step PROTAC assembly, and aqueous reaction conditions that better preserve the solubility of hydrophilic target protein ligands. This stability advantage is particularly relevant for PROTAC synthesis workflows that require overnight reactions or multi-day purification protocols.

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